3-(2-Thienyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBLIWDUZHFSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344216 | |
| Record name | 3-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21298-53-3 | |
| Record name | 3-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Thienyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Heterocyclic Scaffolds in Advanced Organic Synthesis
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental pillars of organic chemistry. openaccessjournals.com Their structural diversity and the unique physicochemical properties imparted by the presence of heteroatoms like nitrogen, sulfur, and oxygen make them indispensable in numerous scientific domains. openaccessjournals.comchemrj.org These scaffolds are prevalent in a vast array of natural products, including alkaloids and antibiotics, and constitute the core of over 85% of all biologically active chemical compounds.
The significance of nitrogen-containing heterocycles is particularly pronounced. chemrj.orgnih.gov Their ability to engage in hydrogen bonding, π-π stacking interactions, and coordinate with metal ions makes them exceptionally versatile frameworks in the design of pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.comchemrj.org The synthetic flexibility of these scaffolds allows for extensive chemical modification, enabling chemists to fine-tune their biological activity and material properties. chemrj.org Consequently, the development of novel synthetic methodologies for creating these structures remains a vibrant and crucial area of research in organic synthesis. tandfonline.com
Overview of Thiophene Pyridine Hybrid Systems in Chemical Sciences
Thiophene-pyridine hybrid systems are a class of heterocyclic compounds that incorporate both a thiophene (B33073) and a pyridine (B92270) ring. chemimpex.com This combination results in a unique molecular framework that merges the distinct electronic characteristics of an electron-rich five-membered thiophene ring and an electron-deficient six-membered pyridine ring. nih.gov This electronic arrangement makes them valuable building blocks in materials science and medicinal chemistry. chemimpex.comchemimpex.com
The inherent properties of these hybrid systems, such as their ability to form stable complexes with metal ions and their unique electronic and photophysical characteristics, have led to their exploration in various advanced applications. chemimpex.comresearchgate.net Researchers have utilized these compounds in the development of organic semiconductors, photovoltaic devices, and conductive polymers. chemimpex.comchemimpex.com The sulfur atom in the thiophene ring can enhance drug-receptor interactions, making these hybrids attractive pharmacophores in drug discovery. nih.gov Furthermore, the chemical versatility of the thiophene-pyridine core allows for the synthesis of a wide range of derivatives with tailored properties for specific applications in catalysis, sensor technology, and organic electronics. chemimpex.comchemimpex.com
Research Trajectories and Academic Relevance of 3 2 Thienyl Pyridine
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of biaryl compounds like this compound.
Suzuki-Miyaura Coupling Protocols for Aryl-Heteroaryl Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of this compound. This reaction typically involves the palladium-catalyzed cross-coupling of a pyridine derivative with a thiophene-based organoboron compound. thieme-connect.comresearchgate.net
A common approach is the reaction of 3-bromopyridine (B30812) with 2-thienylboronic acid. The reaction is generally carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium carbonate or sodium carbonate. chemicalbook.com The choice of solvent is crucial and often involves a mixture of an organic solvent like toluene, dimethylformamide (DMF), or 1,4-dioxane with water to facilitate the dissolution of the reagents. chemicalbook.comresearchgate.net The reaction temperature is typically elevated, ranging from 80°C to 120°C, to ensure efficient coupling. Under optimized conditions, yields for the Suzuki-Miyaura coupling can be quite high, often exceeding 85%. For instance, one study reported a 90% yield using Pd(dppf)Cl₂ with potassium carbonate in a toluene/water mixture at 100°C.
Bulky and electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and biaryl phosphines, have been shown to be effective in promoting the coupling of even less reactive heteroaryl chlorides. thieme-connect.commit.eduacs.org These advanced catalyst systems can achieve high turnover numbers and tolerate a wide range of functional groups. thieme-connect.comacs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize this compound
| Pyridine Substrate | Thiophene (B33073) Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromopyridine | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 100 | 90 | |
| 3-Bromopyridine | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | Not Specified | >85 | |
| Halothiophene | Pyridin-3-yl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 80 | 78 | chemicalbook.com |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | Not Specified | Aqueous media | Not Specified | High | researchgate.net |
This table is for illustrative purposes and specific conditions may vary.
Regioselective Nickel- and Palladium-Catalyzed Grignard Cross-Coupling Strategies
Grignard cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, provide an alternative route to aryl-heteroaryl bond formation. organic-chemistry.orgresearchgate.netacs.org This method utilizes a Grignard reagent, an organomagnesium compound, as the nucleophile. Both nickel and palladium catalysts have been successfully employed in these reactions.
Nickel-phosphine complexes are effective catalysts for the cross-coupling of Grignard reagents with aryl and vinyl halides. acs.org For the synthesis of thienyl-substituted pyridines, a nickel catalyst can promote the reaction between a thienyl Grignard reagent and a halopyridine. The use of bidentate phosphine ligands is often beneficial. acs.org Nickel-based catalytic systems have also been shown to be effective for the cross-coupling of heteroaromatic chlorides with aryl Grignard reagents, affording excellent yields. organic-chemistry.org
Palladium catalysts are also widely used for Grignard cross-coupling reactions. researchgate.netacs.org A mild palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides with aryl and alkenyl Grignard reagents has been developed, minimizing side reactions like β-elimination by using ligands such as Xantphos. acs.org While not directly synthesizing this compound, this demonstrates the utility of palladium in coupling reactions involving Grignard reagents.
A "naked nickel"-catalyzed Suzuki-Miyaura coupling has been reported for the synthesis of this compound from 3-bromopyridine and 3-thienylboronic acid, achieving an 86% isolated yield. nih.gov This highlights the potential of ligand-free or minimally-ligated nickel catalysts in these transformations.
Palladium-Catalyzed Coupling with Organometallic Reagents
Beyond organoboron and organomagnesium reagents, other organometallic compounds can be utilized in palladium-catalyzed cross-coupling reactions to form the this compound scaffold. These include organotin (Stille coupling) and organosilicon (Hiyama coupling) reagents.
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. rsc.orgwiley-vch.de For the synthesis of this compound, this could involve reacting a 3-halopyridine with a 2-stannylthiophene or vice versa. mdpi.com The reaction is known for its tolerance of a wide variety of functional groups. wiley-vch.de For example, 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine has been synthesized via Stille coupling. electrochemsci.org
The Hiyama coupling utilizes organosilanes as the coupling partners in a palladium-catalyzed reaction. organic-chemistry.orgcore.ac.uk This reaction often requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate transmetalation. organic-chemistry.org The synthesis of 3-arylpyridines has been achieved in good yields (74-94%) through the Hiyama cross-coupling of heteroaryl chlorides with aryltrifluorosilanes. nih.gov A fluoride-free Hiyama coupling of aryl bromides with trimethoxy(phenyl)silane has also been developed using a palladium acetate (B1210297) catalyst. semanticscholar.org
Table 2: Overview of Palladium-Catalyzed Couplings for Aryl-Heteroaryl Bond Formation
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
| Stille Coupling | Organotin (e.g., 2-stannylthiophene) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tolerates a wide range of functional groups. wiley-vch.demdpi.com |
| Hiyama Coupling | Organosilane (e.g., 2-thienylsilane) | Pd(OAc)₂, PdCl₂(dppf) | Often requires an activator (e.g., fluoride). organic-chemistry.orgnih.gov |
Classical and Cascade Organic Synthetic Pathways
In addition to metal-catalyzed methods, classical and cascade reactions offer powerful strategies for constructing complex heterocyclic systems derived from a this compound core.
Cyclocondensation Reactions for Polycyclic Pyrido[2,3-d]pyrimidine (B1209978) Systems
Functionalized 3-(2-thienyl)pyridines can serve as precursors for the synthesis of more complex, fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These structures are of interest due to their potential biological activities. mdpi.comresearchgate.net
A common strategy involves the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which can then undergo cyclocondensation reactions. mdpi.comresearchgate.netafjbs.com For instance, 2-amino-3-cyanopyridines can be prepared through a one-pot multicomponent reaction of an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate. mdpi.com These intermediates can then be cyclized with reagents like formamide (B127407) or acetic anhydride (B1165640) to form the pyrido[2,3-d]pyrimidine ring system. mdpi.comresearchgate.netnih.gov The reaction of 2-amino-3-cyanopyridines with formamide, often at elevated temperatures, leads to the formation of the pyrimidine (B1678525) ring. mdpi.comresearchgate.net
Reductive Cyclization and Benzylation for Thieno[3,2-c]pyridine (B143518) Analogues
Thieno[3,2-c]pyridine derivatives, which are structural isomers of the systems discussed above, can be synthesized through reductive cyclization and subsequent functionalization. googleapis.comgoogle.comacs.org These compounds are also of significant pharmacological interest. googleapis.comgoogle.comgoogle.com
One synthetic route involves the reduction of 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine. googleapis.comgoogle.com This amine can then undergo cyclization to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core. googleapis.comgoogle.com Subsequent benzylation of this saturated heterocyclic system can be achieved by reacting it with a benzyl (B1604629) halide, such as o-chlorobenzyl chloride, in the presence of a base like potassium carbonate. googleapis.com
Alternative approaches to the thieno[3,2-c]pyridine skeleton include the cyclization of N-(thienylmethyl)aminoacetaldehyde acetals in the presence of a strong acid. google.com The starting materials for these reactions can be prepared from either thiophene-2-carboxaldehyde or thiophene-3-carboxaldehyde. google.com
Nitration and Ring Transformation for Substituted Thienylpyridines
A powerful strategy for the synthesis of substituted nitropyridines, which can include thienyl moieties, is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govkochi-tech.ac.jpacs.orgnih.gov This "scrap and build" methodology utilizes the dinitropyridone as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp The transformation is predicated on the high electron deficiency and the presence of a good leaving group within the dinitropyridone structure, making it an excellent substrate for nucleophilic-type ring transformations. nih.gov
The general process involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source. nih.govnih.gov To generate a thienyl-substituted pyridine, a thienyl ketone would be used as the carbonyl component. Ammonium acetate is often employed as a practical and user-friendly nitrogen source, replacing the need for pre-prepared ammonia (B1221849) solutions and mitigating side reactions like competitive ammonolysis. kochi-tech.ac.jpacs.org
The reaction mechanism is initiated by the addition of the ketone's enol or enolate form to the 4-position of the dinitropyridone ring. kochi-tech.ac.jp Subsequent reaction with an ammonium ion leads to an enamine intermediate. This intermediate undergoes cyclization and rearrangement, ultimately forming the new pyridine ring functionalized with the thienyl group and a nitro group. kochi-tech.ac.jpnih.gov This method is particularly valuable for creating functionalized nitropyridines that are otherwise difficult to access through traditional substitution reactions on a pre-existing pyridine ring. kochi-tech.ac.jpacs.org
Table 1: Examples of Three-Component Ring Transformation for Arylated Nitropyridine Synthesis This table illustrates the scope of the reaction using various aromatic ketones, analogous to a thienyl ketone.
| Ketone Substrate | Nitrogen Source | Product | Yield | Reference |
| Acetophenone | Ammonium Acetate | 2-Phenyl-5-nitropyridine | 48% | kochi-tech.ac.jp |
| 4'-Methoxyacetophenone | Ammonium Acetate | 2-(4-Methoxyphenyl)-5-nitropyridine | 72% | kochi-tech.ac.jp |
| Propiophenone | Methanolic Ammonia | 3-Methyl-2-phenyl-5-nitropyridine | 67% | nih.gov |
| Cyclohexanone | Ammonium Acetate | 5,6,7,8-Tetrahydro-3-nitroquinoline | 91% | thieme-connect.com |
Chemoenzymatic and Stereoselective Synthetic Processes
Chemoenzymatic methods offer a powerful approach for the synthesis of chiral molecules, combining the selectivity of biocatalysts with traditional organic chemistry. These processes are particularly important for producing enantiopure precursors for complex molecules.
Biocatalytic Reductions for Chiral Precursors
The asymmetric reduction of prochiral ketones is a cornerstone of chemoenzymatic synthesis, yielding valuable chiral alcohols. jmb.or.kr For derivatives of this compound, key chiral precursors are often synthesized via the biocatalytic reduction of thienyl ketones. mdpi.com
One of the most studied reactions is the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate (KEES). jmb.or.krkoreascience.krjmb.or.kr This reaction produces ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate ((S)-HEES), a crucial chiral building block for the synthesis of the antidepressant duloxetine. jmb.or.krjmb.or.kr Ketoreductases (KREDs), particularly short-chain dehydrogenases/reductases (SDRs), are highly effective for this transformation. These enzymes often require a cofactor, such as NADPH, which is regenerated in situ using a secondary enzyme system, like glucose dehydrogenase (GDH). koreascience.krnih.gov
Similarly, (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine ((S)-DHTP), another important precursor, is synthesized with high yield and enantiomeric excess through the bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using engineered KREDs. mdpi.comrsc.org The use of whole-cell biocatalysts or purified enzymes allows for high substrate loading and excellent stereoselectivity, often exceeding 99% enantiomeric excess (ee). jmb.or.krmdpi.com
Asymmetric Synthesis of Enantiopure 3-(2-Thienyl) Propanoate Derivatives
The synthesis of enantiopure ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate ((S)-HEES) has been extensively optimized using biocatalysis. nih.gov Researchers have identified and engineered numerous ketoreductases to achieve high efficiency and enantioselectivity. rsc.org
For instance, the KRED known as ChKRED12, from Chryseobacterium sp. CA49, has demonstrated remarkable performance. jmb.or.krkoreascience.kr It can catalyze the complete conversion of KEES at substrate concentrations as high as 100 g/L within 12 hours, yielding (S)-HEES with over 99% ee. jmb.or.krkoreascience.krnih.gov This high substrate tolerance overcomes a common limitation of feedback inhibition seen with other enzymes at lower concentrations. jmb.or.kr More recently, enzyme engineering through strategies like loop region alteration and site-directed mutagenesis has led to even more efficient catalysts. The mutant EaSDR6-R142A/N204A showed a 3.6-fold enhancement in activity, achieving a spatiotemporal yield of 22.5 g/(L·h) for (S)-HEES production. nih.gov
Table 2: Biocatalytic Asymmetric Synthesis of Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate ((S)-HEES)
| Biocatalyst (Enzyme) | Substrate (KEES) Conc. | Time (h) | Conversion | Product ee | Reference |
| ChKRED12 | 25 g/L | 2 | >99% | >99% (S) | jmb.or.kr |
| ChKRED12 | 50 g/L | 5 | >99% | >99% (S) | jmb.or.kr |
| ChKRED12 | 100 g/L | 12 | >99% | >99% (S) | jmb.or.krkoreascience.kr |
| ChKRED12 Mutant (M7234) | 100 g/L | 8 | >99% | >99% (S) | rsc.org |
| EaSDR6 Mutant (R142A/N204A) | 200 g/L | 8 | 90.2% | >99% (S) | nih.gov |
Modular Synthesis of Oligo(thienyl)pyridine Systems
The construction of complex oligo(thienyl)pyridine systems, which are of interest for materials science, relies on modular synthetic strategies that allow for the precise assembly of pyridine and thiophene units. researchgate.netsfb765.de Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach. researchgate.netsmolecule.com
A common modular route involves the use of functionalized pyridine cores that can be elaborated with thienyl groups. researchgate.net For example, 2,6-disubstituted 4-pyridyl nonaflates serve as excellent precursors for Suzuki-Miyaura coupling reactions. researchgate.net These nonaflates react with thienylboronic acids in the presence of a palladium catalyst to form di-, tri-, or even tetra(thienyl)pyridines. researchgate.netsmolecule.com This method allows for systematic variation of the substitution pattern on the pyridine ring. smolecule.com
Another modular approach involves building the pyridine core itself through cyclocondensation reactions. researchgate.net For instance, a β-alkoxy-β-ketoenamide intermediate can be used to construct a 2,6-di(2-thienyl)pyridine (B186752) scaffold via intramolecular cyclization. smolecule.com Subsequent palladium-mediated couplings can then be used to install additional thienyl groups at other positions on the pyridine ring. smolecule.com These iterative coupling strategies have enabled the synthesis of complex structures like 2,3,5,6-tetra(2-thienyl)pyridine. smolecule.com
Table 3: Modular Synthesis Approaches to Oligo(thienyl)pyridine Systems
| Pyridine Precursor/Core Method | Coupling Partner/Reagent | Reaction Type | Product Example | Reference |
| 2,6-Di(2-thienyl)-4-pyridyl nonaflate | Phenylboronic acid | Suzuki Coupling | 4-Phenyl-2,6-di(2-thienyl)pyridine | researchgate.net |
| 4-Pyridyl nonaflate | 4-Acetyl-phenylboronic acid | Suzuki Coupling | Building block for terpyridines | researchgate.net |
| Selective bromination of 2,6-di(2-thienyl)pyridine | (2-thienyl)boronic acid | Suzuki Coupling | 2,6-Bis(2,2'-bithien-5-yl)pyridine | sfb765.de |
| β-Ketoenamide Cyclocondensation | Ammonium Salt | Cyclocondensation | 2,6-Disubstituted 4-pyridyl nonaflate | researchgate.net |
| Lithiated methoxyallene, thiophene-2-carbonitrile, thiophene-2-carboxylic acid | - | Three-component reaction/Cyclization | 2,6-di(2-thienyl)pyridine scaffold | smolecule.com |
Directed C-H Functionalization Reactions
Directed C-H functionalization has emerged as a powerful strategy in organic synthesis, enabling the selective transformation of otherwise unreactive C-H bonds. In the context of this compound, the pyridine nitrogen and the thiophene sulfur can act as directing groups, guiding metal catalysts to specific C-H bonds for functionalization.
Rhodium-Catalyzed Hydroarylation of Unsaturated Substrates
Rhodium catalysts have been effectively employed for the hydroarylation of unsaturated compounds like alkenes and alkynes with 2-substituted pyridines. nih.govunizar.es For instance, the reaction of 2-phenylpyridine (B120327) with terminal olefins, catalyzed by an unsaturated hydride complex of rhodium, selectively yields mono-ortho-alkylated products. unizar.es When internal olefins are used, a tandem isomerization-alkylation process occurs. unizar.es This reactivity is attributed to the initial C-H activation of the 2-phenylpyridine. unizar.es
In a similar vein, rhodium(III) catalysts, often in conjunction with an N-heterocyclic carbene (NHC) ligand, can promote the hydroarylation of alkenes and alkynes with 2,2'-bipyridines through a "rollover" pathway. mdpi.com This process involves a double C-H bond activation, leading to the functionalization at the 3 and 3' positions. mdpi.com The strong trans effect of the NHC ligand facilitates the rollover cyclometalation by labilizing the rhodium-pyridyl bond. mdpi.com
| Catalyst System | Substrate | Unsaturated Partner | Product | Key Feature |
| RhClH{k-N,k-C-(C11H8N)}(IPr) | 2-Phenylpyridine | Terminal Olefins | Mono-ortho-alkylated derivative | Selective anti-Markovnikov hydroarylation unizar.es |
| [RhCl(COD)]2 | 2,2'-Bipyridine | Silylacetylene | 3,3'-Dialkenylated product | Double C-H bond rollover functionalization mdpi.com |
| Rh(III)-NHC | 2,2'-Bipyridines | Alkenes/Alkynes | Double functionalized product | Rollover hydroarylation mdpi.com |
Elucidation of Cyclometallation and Reductive Elimination Pathways
The mechanism of these C-H functionalization reactions often involves key steps of cyclometalation and reductive elimination. In rhodium-catalyzed reactions, an oxidative-addition/reductive-elimination pathway has been proposed for the selective functionalization of 2-(2-thienyl)pyridine (B1198823). mdpi.com
A proposed catalytic cycle for hydroarylation begins with the C-H activation of the pyridine-containing substrate, followed by the insertion of the alkene or alkyne into the metal-carbon bond, and concludes with reductive elimination to release the product. unizar.es For alkene hydroarylation, reductive elimination is often the rate-determining step, whereas for alkyne hydroarylation, migratory insertion has the highest barrier. unizar.es
Control experiments and mechanistic studies have shed light on competing "rollover" and "non-rollover" C-H activation pathways. nih.gov For example, in the reaction of pyridine-imidazolium substrates with internal alkynes catalyzed by a rhodium(III) complex, a non-rollover pathway can lead to an alkenylated product via protodemetalation. nih.gov Alternatively, a rollover C-H activation/cyclometalation of the pyridine ring can occur, leading to an annulated product after alkyne insertion and reductive elimination. nih.gov The choice between these pathways can be guided by stereoelectronic factors of the organometallic intermediates. nih.gov
Nucleophilic and Electrophilic Reactivity of Substituted Thienylpyridines
The reactivity of thienylpyridines in nucleophilic and electrophilic substitutions is influenced by the electronic properties of the two interconnected heterocyclic rings. A nucleophile, being an electron-rich species, will seek out an electron-poor atom, the electrophile, to form a new covalent bond. libretexts.orgmasterorganicchemistry.com In many organic reactions, the electrophilic center is a carbon atom bonded to an electronegative atom. libretexts.org
Substituted thienylpyridines can participate in various chemical transformations, including cross-coupling and nucleophilic substitution reactions. chemimpex.com The nucleophilicity, or the ability of a nucleophile to donate its electron pair, is a kinetic term that describes the rate of attack on a substrate. byjus.com Generally, stronger bases are also stronger nucleophiles. byjus.com The group that is displaced during a nucleophilic substitution is called the leaving group, and weaker bases typically make better leaving groups. byjus.com
Intramolecular Transformations and Isomerization Dynamics in Related Heterocycles
The study of intramolecular transformations and isomerization dynamics provides insight into the behavior of complex heterocyclic systems under various conditions. For instance, photochromic cages based on dithienylethene can be interconverted between ring-open and ring-closed forms through light irradiation, exhibiting distinct photoisomerization dynamics. rsc.org
In the context of thienylpyridine-related compounds, irradiation of cis-N,N-[PtCl(thpy)(tpyH)], where 'thpy' is cyclometalated 2-(2-thienyl)pyridine, can lead to a clean isomerization to the trans-N,N isomer. rsc.org The potential energy surface of isomerization processes can be complex, involving multiple transition states and intermediates. For example, the isomerization of propylene (B89431) oxide to methyl vinyl ether involves a C-C bond cleavage, followed by the formation of trans and cis intermediates, with the cis-to-trans isomerization being a key step. acs.org The excited-state dynamics of trans-4-(N-arylamino)stilbenes involve trans-cis isomerization, which is influenced by solvent polarity and viscosity. rsc.org
Metal-Induced Reactivity and Ligand Dimerization
The coordination of thienylpyridine to a metal center can induce unique reactivity and lead to the formation of dimeric structures. For example, N-methylated 2-(2-thienyl)perimidine reacts with iridium trichloride (B1173362) hydrate (B1144303) to form a µ-chloro-bridged iridium(III) dimer. mdpi.com This dimer can then be converted to a cationic heteroleptic complex. mdpi.com
In another example, pyridinamide olefin ligands, (2E)-N-3-Pyridinyl-3-(2-thienyl)-2-propenamide and (2E)-N-4-Pyridinyl-3-(2-thienyl)-2-propenamide, were synthesized and used to form one-dimensional coordination polymers with cadmium. rsc.org Under UV light, these coordination polymers undergo a [2+2] cycloaddition reaction, demonstrating a solid-state photodimerization of the ligand. rsc.org The resulting cyclobutane (B1203170) derivatives can be isolated by breaking the coordination bonds. rsc.org
| Ligand | Metal | Reaction Condition | Product |
| N-methylated 2-(2-thienyl)perimidine | Iridium | Reaction with IrCl3·xH2O | µ-chloro-bridged iridium(III) dimer mdpi.com |
| (2E)-N-3-Pyridinyl-3-(2-thienyl)-2-propenamide | Cadmium | Solvothermal, then UV light | 1D Coordination polymer, then [2+2] cycloadduct rsc.org |
| (2E)-N-4-Pyridinyl-3-(2-thienyl)-2-propenamide | Cadmium | Solvothermal, then UV light | 1D Coordination polymer, then [2+2] cycloadduct rsc.org |
Coordination Chemistry of 3 2 Thienyl Pyridine Ligand Systems
Design and Synthesis of Metal Complexes with 3-(2-Thienyl)pyridine
The synthesis of metal complexes incorporating this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Researchers have successfully synthesized a wide range of complexes with transition metals, including those from the first row (such as copper, zinc, and cobalt) and heavier elements like platinum, iridium, and rhenium. nih.govrsc.org
For instance, complexes of Cu(II), Zn(II), and Co(II) have been prepared with ligands such as N-(2-pyridyl)-3-thienylalkyl-carboxamide, where coordination occurs through the carbonyl oxygen and pyridine (B92270) nitrogen atoms. nih.gov In other examples, thiosemicarbazone ligands derived from 6-(3-thienyl)pyridine-2-carboxaldehyde (B1602402) have been used to synthesize novel copper(II) complexes. aip.organalis.com.my The synthesis of these compounds can be achieved by reacting the ligand with copper salts like CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O in solvents such as ethanol (B145695) or acetonitrile/methanol mixtures. aip.org
The design of these complexes is often driven by the desired application. For example, heterobimetallic Ir(III)-Re(I) complexes have been rationally designed and synthesized for their potential in anticancer applications and cellular imaging. rsc.org Similarly, dinuclear platinum(II) complexes featuring 2-(2-thienyl)pyridine (B1198823) as a cyclometalating ligand have been prepared for studies of their unique structural and photophysical properties. csic.esmdpi.com The synthesis strategy for these platinum complexes can involve reacting a precursor like (NBu₄)[Pt(C^N)Cl₂] with pyridine-2-thiol. csic.esmdpi.com
Table 1: Examples of Synthesized Metal Complexes with Thienyl-Pyridine Ligands
| Metal Ion(s) | Ligand Type | Resulting Complex Type | Reference(s) |
|---|---|---|---|
| Cu(II), Zn(II), Co(II) | N-(2-pyridyl)-3-thienylalkyl-carboxamide | Mononuclear | nih.gov |
| Cu(II) | 6-(3-thienyl) pyridine-2-thiosemicarbazone | Mononuclear | aip.org |
| Ir(III), Re(I) | 2-(2-thienyl)pyridine (C^N ligand) | Heterobimetallic | rsc.org |
Ambidentate and Multidentate Ligand Architectures
The this compound framework is a key component in creating ambidentate and multidentate ligands. The presence of both a soft sulfur donor (thiophene) and a borderline nitrogen donor (pyridine) allows for flexible coordination behavior, which can be tailored by introducing other functional groups.
Ligands containing the 2-(2-thienyl)pyridine moiety readily act as bidentate C^N chelating agents for d⁸ transition metals like platinum(II) and palladium(II). acs.org The coordination typically involves the nitrogen of the pyridine ring and a carbon atom from the thiophene (B33073) ring, a process known as cyclometallation. This C-H bond activation is a fundamental step in organometallic chemistry. nih.gov
The synthesis of such cyclometalated complexes can be achieved through various methods. One approach is the photochemical irradiation of Pt(II) precursors, such as (Bu₄N)₂[Pt₂Cl₆], in the presence of the C^N ligand like 2-(2-thienyl)pyridine. nih.gov Another versatile method employs diarylplatinum(II) compounds as metallating agents. mdpi.com For example, dinuclear Pt(II) complexes, described as "half-lantern" structures, have been prepared from the reaction of (NBu₄)[Pt(thpy)Cl₂] (where Hthpy = 2-(2-thienyl)pyridine) with pyridine-2-thiol. csic.esmdpi.com In these structures, the cyclometalated thienylpyridine ligand creates a rigid framework. csic.esmdpi.com The synthesis of a Pt(II) acetylacetonate (B107027) complex with an aminophenyl-substituted 2-(2-thienyl)pyridine ligand has also been reported, with its structure confirmed by X-ray diffraction. researchgate.net
Incorporating the thienyl-pyridine unit into larger, tridentate scaffolds, such as analogues of 2,2′:6′,2″-terpyridine (tpy), expands the coordination possibilities. These tpy analogues form stable complexes with a variety of transition metals, including first-row elements like iron(II), cobalt(II), and zinc(II). nih.govresearchgate.net The synthesis of these functionalized terpyridines often utilizes the Kröhnke condensation method, reacting a precursor aldehyde (e.g., thiophene-2-carboxaldehyde) with 2-acetylpyridine (B122185) in the presence of a base. unipv.ituminho.pt
The resulting complexes, with a general formula of [M(tpy-analogue)₂]ⁿ⁺, typically exhibit an octahedral geometry. nih.govmdpi.com The electronic properties of these complexes can be finely tuned by modifying the substituents on the terpyridine framework. nih.govuminho.pt For example, the coordination of Fe(II) to terpyridine analogues containing thienyl groups is central to the formation of metallo-supramolecular polymers with interesting electrochromic properties. mdpi.comresearchgate.net The coordination environment provided by these ligands influences the properties of the resulting metal complexes, including their redox behavior and photophysical characteristics. acs.org
Chelation and Cyclometallation with d<sup>8</sup> Transition Metals
Supramolecular Interactions and Self-Assembly Processes
The directed and predictable coordination geometry of this compound-based ligands makes them excellent building blocks for supramolecular chemistry, enabling the construction of large, well-defined architectures through self-assembly. researchgate.net
When thienyl-pyridine units are incorporated into ditopic ligands (unimers), they can be linked by metal ions (ion couplers) to form metallo-supramolecular polymers (MSPs). mdpi.comrsc.org This self-assembly process relies on the formation of reversible coordination bonds between the ligand's chelating sites and the metal ions. rsc.org
A series of MSPs has been prepared using unimers that feature a central thiophene-based linker and terminal chelating groups like 2,6-bis(2-oxazolinyl)pyridine (pybox) or terpyridine. mdpi.comrsc.org For example, unimers such as α,ω-bis(2,6-bis(oxazoline-2-yl)pyridin-4-yl)thiophene have been synthesized and subsequently polymerized upon the addition of metal ions like Fe²⁺, Zn²⁺, Ni²⁺, and Cu²⁺. rsc.org Similarly, bis(terpyridine) unimers connected by a thieno[3,2-b]thiophene (B52689) linker self-assemble with Fe²⁺ ions to form MSPs that exhibit electrochromic behavior, meaning they change color in response to an applied voltage. mdpi.comresearchgate.net The structure of the linker between the chelating units has a significant effect on the properties of the final polymeric material. mdpi.comresearchgate.net
Derivatives of this compound can participate in host-guest chemistry, forming inclusion complexes with macrocyclic hosts like cyclodextrins (CDs). The complexation of 3-(2-thienyl)- rsc.orgrsc.orguchile.cltriazolo[1,5-a]pyridine (TTP) with native β-cyclodextrin (β-CD) and its derivatives, 2,6-dimethyl-β-cyclodextrin (DM-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), has been studied in detail. rsc.orgrsc.orgchemistry.kz
These studies show the formation of 1:1 inclusion complexes, with the stability and solubility enhancement following the order DM-β-CD > HP-β-CD > β-CD. rsc.orguchile.cl Spectroscopic analysis, including 2D NMR, revealed that the thienyl moiety of the guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the more polar triazolopyridine portion remains outside. rsc.orgchemistry.kz
Thermodynamic studies of the TTP-DM-β-CD interaction indicate that the complexation is an enthalpy-driven process. rsc.orguchile.cl The negative enthalpy change (ΔH) suggests that van der Waals forces and hydrophobic interactions are the primary driving forces for the inclusion. The Gibbs free energy change (ΔG) is also negative, confirming the spontaneity of the process.
Table 2: Thermodynamic Parameters for the Inclusion of TTP with DM-β-CD at 298 K
| Thermodynamic Parameter | Value | Unit | Reference(s) |
|---|---|---|---|
| ΔH (Enthalpy Change) | -29.2 ± 1.4 | kJ mol⁻¹ | rsc.org |
| ΔS (Entropy Change) | -34.8 ± 4.7 | J mol⁻¹ K⁻¹ | rsc.org |
Hydrogen Bonding and π-π Stacking Interactions in Crystalline Aggregates
The supramolecular assembly of coordination complexes containing this compound and related ligand systems is significantly influenced by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions dictate the crystal packing, leading to the formation of well-defined one-, two-, and three-dimensional architectures. The interplay between the hydrogen bond donors and acceptors and the aromatic pyridine and thienyl rings gives rise to complex and often predictable structural motifs.
In systems containing oxime and pyridyl functionalities, the assembly is often controlled by cooperative intermolecular oxime···N(pyridyl) hydrogen bonds. mdpi.com The hierarchy of these interactions is crucial; typically, the strongest hydrogen bond donor will interact with the strongest acceptor. acs.org For example, the acid-pyridine O-H···N synthon is a robust and highly favored interaction in co-crystals. acs.org The presence of additional functional groups can lead to more complex networks. In one reported structure, intermolecular N-H···O hydrogen bonds were observed with a bond distance of 3.045(3) Å. In other cases, a combination of N—H⋯O, C—H⋯O, and C—H⋯π hydrogen bonds works in concert to link molecules into extensive bilayers. researchgate.net
Table 1: Examples of Hydrogen Bonding in Crystalline Structures
| Interaction Type | Donor-Acceptor Distance (Å) | Compound Type | Resulting Motif/Structure | Citation |
|---|---|---|---|---|
| N-H···O | 3.045(3) | Dihydropyridine derivative | Inter-molecular linkage | |
| O-H···N | 2.810 - 2.822 | Diol host with pyridyl moieties | Intramolecular coordination | rsc.org |
| C-H/π | 2.62 - 2.66 | Ethanone Oxime | Cooperative interactions | mdpi.com |
| O-H···O | N/A | Copper(II) complex with nitrate | Dimer interconnection | nih.gov |
Complementing hydrogen bonding, π-π stacking interactions are fundamental to the crystal engineering of thienyl-pyridine systems. These interactions occur between the aromatic rings of adjacent molecules, including pyridine-pyridine, thienyl-thienyl, and pyridine-thienyl arrangements. The stacking can be either face-to-face or offset (slipped-stack) and significantly contributes to the stability of the crystalline lattice.
In certain platinum(II) complexes, neighboring cations are linked through π-π stacking interactions between two pyridine rings, resulting in the formation of supramolecular dimers. rsc.org The distances between the centroids of these interacting rings have been measured at 3.544(1) Å and 3.595(1) Å. rsc.org Similarly, iridium(III) complexes have been shown to exhibit face-to-face π-stacking with calculated centroid-centroid distances of approximately 3.90 Å. acs.org
The combination of different aromatic systems within a single ligand, such as in this compound, allows for varied stacking geometries. In mixed-ligand copper(II) complexes, π-π interactions have been observed between phenanthroline and thienyl groups, as well as between pyridine and thienyl groups, with mean interplanar separations ranging from 3.38 Å to 3.52 Å. nih.gov These stacking interactions can connect molecular dimers or chains into higher-dimensional structures. For example, bilayers formed by hydrogen bonds can be further linked into a continuous structure by π–π stacking interactions. researchgate.net In some iridium(III) complexes featuring a 2-(2′-thienyl)pyridine ligand, an intra-cation π-stacking interaction occurs between a pendant phenyl ring and one of the thienyl rings, demonstrating the versatility of these non-covalent forces even within a single molecule. rsc.org
Table 2: Examples of π-π Stacking Interactions in Crystalline Aggregates
| Interacting Rings | Centroid-Centroid / Interplanar Distance (Å) | Compound Type | Resulting Motif/Structure | Citation |
|---|---|---|---|---|
| Pyridine-Pyridine | 3.544(1) / 3.595(1) | Pt(II) complexes | Supramolecular dimers | rsc.org |
| Pyridine-Thienyl | 3.38 (mean) | Cu(II) complex | Interconnection of dimers | nih.gov |
| Phenanthroline-Thienyl | 3.45 / 3.52 (mean) | Cu(II) complex | Stacked complexes along axis | nih.gov |
| Phenyl-Thienyl | N/A | Ir(III) complex | Intra-cation π-stacking | rsc.org |
| Heterocyclic bases | 3.197(1) | Pyrido[2,3-d]pyrimidine (B1209978) derivative | Head-to-tail stacking | researchgate.net |
| Phenyl-Triazole-Pyridine | ~3.90 | Ir(III) complex | Face-to-face stacking | acs.org |
The synergy between hydrogen bonding and π-π stacking is crucial for the formation of ordered crystalline materials. Often, hydrogen bonds will form the primary framework, such as a 1D chain or a 2D sheet, and π-π stacking interactions will then organize these frameworks into a stable 3D architecture. researchgate.net This hierarchical assembly allows for the rational design of solid-state materials with specific structural and, consequently, physical properties.
Applications of 3 2 Thienyl Pyridine in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
The inherent electronic properties of 3-(2-thienyl)pyridine, stemming from the combination of the electron-rich thiophene (B33073) and electron-deficient pyridine (B92270) moieties, make it a compelling candidate for applications in organic electronics and optoelectronic devices. chemimpex.comchemimpex.com
Development of Organic Semiconductors and Photovoltaic Materials
This compound serves as a foundational component in the synthesis of organic semiconductors. chemimpex.comchemimpex.com Its structure is integrated into larger conjugated systems to tailor the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for semiconductor performance. The presence of both thiophene and pyridine rings allows for a balance of electron-donating and electron-accepting characteristics within the same molecule.
In the realm of photovoltaic materials, derivatives of thienylpyridine are investigated for their potential use in dye-sensitized solar cells (DSSCs). osi.lvresearchgate.net In these devices, organic dyes containing a pyridine ring can act as an anchoring group to the semiconductor surface (like TiO2), facilitating electron injection upon light absorption. researchgate.net Quantum-chemical calculations have shown that dyes incorporating thienyl and pyridine fragments are promising photosensitizers for DSSCs. osi.lvresearchgate.net The general principle involves the dye absorbing light, which excites an electron that is then injected into the conduction band of the semiconductor. researchgate.net
Integration into Organic Light-Emitting Diode (OLED) Structures
The unique photophysical properties of materials derived from this compound make them suitable for use in Organic Light-Emitting Diodes (OLEDs). Thienylpyridine derivatives can be incorporated into cyclometalated iridium(III) and platinum(II) complexes, which are known for their phosphorescent properties. rsc.orgurfu.ruresearchgate.net These metal complexes, when used as emitters in OLEDs, can harvest both singlet and triplet excitons, leading to high quantum efficiencies.
For instance, iridium(III) complexes with functionalized 2-(2-thienyl)pyridine (B1198823) ligands have been developed as phosphorescent emitters. researchgate.net These complexes can produce light ranging from yellow to deep red, and OLEDs fabricated with them have demonstrated good electroluminescent performance with low efficiency roll-off. researchgate.net Similarly, platinum(II) complexes containing thienyl-pyridine ligands are of interest for their luminescent properties and potential applications in OLEDs. rsc.orgurfu.ru The strong ligand field provided by the cyclometalated thienyl-pyridine structure can lead to high luminescence levels. rsc.org
Functional Polymers and Polymer Precursors
This compound is a versatile monomer for the synthesis of functional polymers with interesting electronic and optical properties.
Electropolymerization for Conductive Films
Thiophene derivatives, including 2-(2-thienyl)pyridine, can undergo electropolymerization to form conductive polymer films. tandfonline.comtandfonline.com This process involves the electrochemical oxidation of the monomer, leading to the formation of a polymer chain deposited on an electrode surface. electrochemsci.org The resulting polymers, such as poly(thienylpyridine), can exhibit electroactive and electrochromic properties, meaning their color can be reversibly changed by applying an electrical potential. electrochemsci.orgrsc.org
Studies on the electropolymerization of various thienylpyridines have shown that the structure of the monomer influences the properties of the resulting polymer film. tandfonline.comtandfonline.com For example, the electropolymerization of 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine results in a multicolored electrochromic polymer that changes from red in its neutral state to purple and sky-blue in its doped state. electrochemsci.org However, polymers derived from 2-(2-thienyl)pyridine have sometimes been found to yield porous films with low conductivity. tandfonline.comtandfonline.com
Synthesis and Electronic Properties of Platinum(II) Poly-ynes with Thienyl-Pyridine Linkers
This compound and its isomers are utilized as linker groups in the synthesis of platinum(II) poly-yne polymers. ep2-bayreuth.decam.ac.uk These organometallic polymers consist of platinum atoms connected by conjugated organic bridges, in this case, containing thienyl-pyridine units. The incorporation of the heavy platinum atom induces strong spin-orbit coupling, which allows for the study of triplet excited states that are otherwise difficult to observe in purely organic polymers. ep2-bayreuth.de
The synthesis of these polymers typically involves the reaction of a diterminal diyne containing the thienyl-pyridine linker with a platinum precursor like trans-[Pt(PnBu₃)₂Cl₂]. ep2-bayreuth.de The electronic properties, such as the optical band gap, are influenced by the specific thienyl-pyridine linker used. For example, a polymer containing a 2-(2′-thienyl)-pyridine linker was reported to have an optical gap of 2.67 eV (465 nm). ep2-bayreuth.de Photoluminescence studies of these polymers reveal emission from both singlet and triplet excited states, with the triplet emission becoming more prominent at low temperatures. ep2-bayreuth.deep2-bayreuth.de
Optical Properties of Platinum(II) Poly-ynes with Thienyl-Pyridine Linkers
| Linker (L) in trans-[- (PnBu₃)₂Pt(C≡C–L–C≡C)-]n | Optical Gap (nm) | Optical Gap (eV) | Reference |
|---|---|---|---|
| 2-(2′-thienyl)-pyridine | 465 | 2.67 | ep2-bayreuth.de |
| 2,5-bis(2′-thienyl)pyridine | 486 | 2.55 | ep2-bayreuth.de |
Engineering of Functionalized Polymers and Dyes
The this compound scaffold is a key component in the engineering of various functionalized polymers and dyes. chemimpex.com Its structure allows for further chemical modifications to create materials with tailored properties for specific applications. smolecule.com
For example, a new heterocyclic violet dye, 2-(3-hydroxyimino-2,3-dihydroimidazo[1,2-a]pyridine-2-ylidene)-2-(2-thienyl)acetonitrile, was synthesized using a thienyl-containing precursor. niscpr.res.in This dye demonstrated utility as an acid-base indicator. niscpr.res.in In another study, novel organic dyes for dye-sensitized solar cells were created, incorporating a pyridine ring as an anchoring group and substituents like carbazole (B46965) or triphenylamine, starting from 4-(2-thienyl)pyrimidine. osi.lvresearchgate.net These examples highlight the role of the thienyl-pyridine structure in creating functional molecules with specific optical properties. osi.lvniscpr.res.inresearch-nexus.net
Catalysis and Sensor Technologies
The unique electronic and structural characteristics of this compound, which arise from the coupling of an electron-deficient pyridine ring with an electron-rich thiophene ring, make it a highly valuable ligand in the field of advanced materials. Its nitrogen and sulfur heteroatoms provide excellent coordination sites for metal ions, leading to the formation of stable and electronically tunable complexes. This has spurred significant research into its applications in catalysis, where these complexes can mediate chemical transformations, and in sensor technology, where they can be designed to detect specific environmental analytes with high sensitivity and selectivity. researchgate.netsmolecule.com
Design of Metal Complexes for Catalytic Transformations
The pyridine nitrogen atom in this compound provides a strong coordination site, while the thienyl group can modulate the electronic properties of the resulting metal complex, influencing its reactivity and catalytic efficacy. While direct catalytic applications of this compound complexes are an emerging area of research, studies on closely related isomers and derivatives highlight the immense potential of this structural motif in catalysis.
Research into cobalt(II) complexes featuring 6-(thienyl)-2-(imino)pyridine ligands, which are derivatives of thienylpyridine, has revealed the critical role of the thiophene ring's position in determining catalytic activity. acs.org In ethylene (B1197577) oligomerization reactions activated by methylaluminoxane (B55162) (MAO), the specific placement of the sulfur atom dictates the product distribution. acs.org Complexes with a thien-2-yl group (analogous to this compound) produce a range of C4–C14 α-olefins. acs.org In contrast, complexes where the sulfur is in the 3-position of the thienyl ring selectively catalyze the conversion of ethylene to 1-butene (B85601). acs.org This profound difference is attributed to the ability of the thien-2-yl sulfur atom to coordinate to the cobalt center in the activated species, a conformation that is sterically hindered for the thien-3-yl isomer. acs.org This demonstrates that the specific isomeric structure of this compound is a key determinant of catalytic behavior.
Furthermore, palladium and ruthenium complexes containing thienylpyridine scaffolds have shown significant promise in other catalytic transformations. Cyclopalladated azido (B1232118) complexes using 2-(2′-thienyl)pyridine (an isomer) as the C,N-donor ligand have been synthesized and their catalytic properties evaluated. rsc.orgrsc.org In a related application, palladium acetate (B1210297), in conjunction with specific phosphine (B1218219) ligands, effectively catalyzes the cross-coupling of aryl bromides with 3-thienyl aluminum reagents to produce important biaryl building blocks. organic-chemistry.org
In the realm of olefin metathesis, ruthenium complexes are paramount. Pyridine-stabilized ruthenium monothiolate catalysts, including a variant with a 2-thienylmethylidene ligand, have been developed. acs.org These complexes act as highly active and Z-selective catalysts for olefin metathesis, showcasing the effective synergy between a pyridine ligand, a thienyl group, and a metal center in facilitating challenging chemical reactions. acs.org
| Thienylpyridine Derivative/Isomer | Metal Center | Catalytic Application | Key Research Finding | Reference |
|---|---|---|---|---|
| 6-(Thien-2-yl)-2-(imino)pyridine | Cobalt(II) | Ethylene Oligomerization | Produces a range of C4–C14 α-olefins due to sulfur coordination. | acs.org |
| 6-(Thien-3-yl)-2-(imino)pyridine | Cobalt(II) | Ethylene Oligomerization | Selectively produces 1-butene as sulfur coordination is hindered. | acs.org |
| 2-(2'-Thienyl)pyridine | Palladium(II) | General Catalysis | Forms stable cyclopalladated azido complexes with catalytic potential. | rsc.orgrsc.org |
| 2-Thienylmethylidene ligand with Pyridine | Ruthenium(II) | Olefin Metathesis | Acts as a fast-initiating, Z-selective catalyst. | acs.org |
Application in Environmental Monitoring Sensors
The ability of this compound and its analogues to act as chelating agents for metal ions makes them ideal candidates for the development of chemosensors for environmental monitoring. chemimpex.comvulcanchem.com The interaction of the thienylpyridine ligand with a target analyte, particularly heavy metal ions, can induce a measurable optical or electrochemical response, such as a change in color or fluorescence.
A prominent example involves the use of the isomeric compound, 2-(2-thienyl)pyridine, in a sensor for mercury(II) ions (Hg²⁺), one of the most toxic environmental pollutants. sci-hub.se Researchers synthesized a cyclometallated ruthenium complex incorporating the 2-(2-thienyl)pyridine ligand. sci-hub.se This complex was then grafted onto a polymer membrane, creating a robust sensor material. sci-hub.se When the membrane is introduced to an aqueous solution containing Hg²⁺ ions, it undergoes a distinct color change from dark-red to yellow, which is easily observable with the naked eye. sci-hub.se This colorimetric sensor demonstrated high selectivity and sensitivity for Hg²⁺ over a range of other common metal ions, with a calculated detection limit as low as 0.053 μM. sci-hub.se
Similarly, polymers functionalized with thienylpyridine units have been engineered as fluorescent sensors. A novel conjugated polymer containing 2,6-bis(2-thienyl)pyridine moieties was synthesized and found to be a highly efficient sensor for palladium(II) ions (Pd²⁺). researchgate.net The detection mechanism is based on a fluorescence quenching effect, where the polymer's natural fluorescence is turned off in the presence of Pd²⁺. researchgate.net This approach provides high sensitivity and selectivity for palladium detection. researchgate.net The success of these systems, which rely on the core thienylpyridine structure, strongly indicates the suitability of this compound as a foundational component for creating new sensors for a variety of environmental contaminants.
| Thienylpyridine Derivative/Isomer | Sensor Type | Target Analyte | Detection Principle | Reported Detection Limit | Reference |
|---|---|---|---|---|---|
| 2-(2-Thienyl)pyridine | Polymer Membrane Sensor | Hg²⁺ (Mercury) | Colorimetric (Dark-Red to Yellow) | 0.053 μM | sci-hub.se |
| 2,6-bis(2-Thienyl)pyridine | Conjugated Polymer | Pd²⁺ (Palladium) | Fluorescence Quenching | Not specified in abstract | researchgate.net |
| 4-(2-Thienyl)benzaldehyde derivative | Schiff-Base Chemosensor | Ni²⁺ (Nickel) | Optical (Absorbance Change) | Linear range 0-50 μM | bohrium.com |
Biological and Medicinal Chemistry Research Involving 3 2 Thienyl Pyridine Scaffolds
Exploration as Building Blocks in Pharmaceutical Development
The 3-(2-Thienyl)pyridine framework is a key structural motif utilized in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com Its versatility allows it to serve as a foundational scaffold for creating more complex heterocyclic molecules with potential therapeutic value. Researchers leverage this compound in the development of drugs targeting a range of conditions, including neurological disorders, cancer, and inflammatory diseases. chemimpex.comchemimpex.com
The synthesis of thienylpyridine derivatives often involves modern chemical reactions like the Suzuki-Miyaura coupling, where a pyridinyl boronic acid is reacted with a halothiophene in the presence of a palladium catalyst. chemicalbook.com This method allows for the efficient creation of the core thienylpyridine structure, which can then be further modified to produce a library of compounds for biological screening. The ability to participate in various chemical reactions, such as cross-coupling and nucleophilic substitutions, further highlights its importance in synthetic and medicinal chemistry. chemimpex.com Thienopyridine analogues are considered a versatile scaffold in medicinal chemistry, with various synthetic routes developed to create fused systems like thieno[2,3-b]pyridines and thieno[3,2-b]pyridines. researchgate.net
Investigation of Antimicrobial and Anti-Inflammatory Activities
Derivatives of the thienylpyridine scaffold have demonstrated significant potential as both antimicrobial and anti-inflammatory agents.
Antimicrobial Activity: Research has shown that various compounds incorporating the thienylpyridine structure exhibit notable antimicrobial properties. For instance, certain thienyl-pyridine derivatives have been tested against different bacterial strains and have shown effective inhibition at low concentrations. Thiophene-pyridine compound 80, synthesized from an enaminone precursor, showed better antifungal activity against Aspergillus fumigatus and Syncephalastrum racemosum than the standard drug Amphotericin B. mdpi.com Similarly, a study on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles revealed that many of the synthesized compounds displayed varying degrees of inhibition against tested microorganisms, with some showing high activity against Gram-positive bacteria. nih.gov In another study, pyrazoline derivatives containing a 3-(2-thienyl) group were synthesized and screened for their antimicrobial activity against several bacterial and fungal strains. scispace.com
Anti-inflammatory Activity: The anti-inflammatory potential of thienylpyridine derivatives is also an active area of investigation. Thiophene (B33073) derivatives have been associated with anti-inflammatory activity, among other biological effects. nih.gov Pyridine (B92270) and its derivatives are known to possess various therapeutic properties, including anti-inflammatory effects. researchgate.net For example, novel pyrimidine-pyridine hybrids have been reported to inhibit cyclooxygenase (COX) enzymes, showing significant anti-inflammatory activity comparable to the standard drug celecoxib. d-nb.info Research into pyridine- and thiazole-based hydrazides has also yielded compounds with promising anti-inflammatory properties, as evaluated by the denaturation of bovine serum albumin method. acs.org
Anti-Cancer Potential and Cytotoxicity Studies
The thienylpyridine scaffold is a prominent feature in the design of novel anti-cancer agents, with numerous studies reporting on the cytotoxicity of its derivatives against various cancer cell lines.
Thienylpyridines and related fused heterocyclic compounds have been synthesized and evaluated for their biological activities, including anti-cancer effects. researchgate.net Derivatives have been shown to induce apoptosis in cancer cells and significantly reduce cell viability in lines such as breast cancer (MCF-7), liver carcinoma (HepG2), and colon cancer (HCT-116). researchgate.net For example, a series of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives exhibited dose-dependent anticancer activity against A549 (lung carcinoma) and C6 (glioma) cancer cell lines. tandfonline.com Similarly, new pyrazoline derivatives featuring a 3-(2-thienyl) group were synthesized and showed cytotoxic effects on human pancreatic adenocarcinoma (AsPC-1) and glioblastoma (U87, U251) cell lines. mdpi.com Thieno[2,3-c]pyridine (B153571) derivatives have also been explored, with some compounds demonstrating potent inhibition of colorectal (RKO), head and neck (HSC3), and breast (T47D, MCF7) cancer cell lines. mdpi.com
Table 1: Cytotoxicity of Selected Thienyl-Pyridine Derivatives
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Thienyl-pyrazoles | MCF-7, PC-3, HCT-116 | Compound 3 showed greater cytotoxicity against all tested cell lines compared to the standard drug sorafenib. | |
| 1-Acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines | A549, C6 | Compound 2 was the most effective cytotoxic agent against both cell lines among those tested. | tandfonline.com |
| Thieno[2,3-c]pyridines | RKO, HSC3, T47D, MCF7 | Compound 6i showed a broad spectrum of activity with IC₅₀ values of 12.4 µM (RKO), 10.8 µM (HSC3), and 11.7 µM (T47D). | mdpi.com |
| Pyridine-thiazoles | MCF-7, HepG2 | Compounds 7 and 10 revealed promising activity with IC₅₀ values in the range of 5.36–8.76 μM. | researchgate.net |
| 2,4-Diaryl benzofuro[3,2-b]pyridines | Multiple human cancer lines | Compound 12 , with a 2-thienyl group, displayed strong cytotoxicity. | researchgate.net |
Structure-activity relationship (SAR) studies are crucial for optimizing the anti-cancer efficacy of thienylpyridine-based compounds. These studies help identify which structural modifications enhance biological activity.
For a series of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, SAR analysis revealed that the presence of a 2-thienyl moiety was more essential for topoisomerase inhibitory activity than a pyridyl moiety. researchgate.net In another study on 2,4,6-trisubstituted pyridines, the presence of 2-furyl, 2-thienyl, or 3-thienyl groups at the 2-position of the central pyridine ring resulted in significant or moderate topoisomerase I inhibitory activity. researchgate.net Specifically, a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was identified as important for topoisomerase II inhibition. researchgate.net
Further research on 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles as Src kinase inhibitors showed that replacing a C-2 phenyl group with a 3,5-substituted thiophene led to improved inhibitory activity. acs.org DFT (Density Functional Theory) methods have also been used to study the SAR of 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives, indicating that substitutions on an adjacent phenyl ring (e.g., with CH₃ or Cl) enhanced biological activity. researchgate.net
The anti-cancer effects of many thienylpyridine derivatives are attributed to their interaction with key biological macromolecules, including DNA and essential enzymes.
Several studies have identified topoisomerases I and II as key targets. researchgate.net These enzymes are vital for DNA replication and repair, and their inhibition can halt cancer cell proliferation. smolecule.com A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives were evaluated for their ability to inhibit these enzymes, with some compounds showing significant activity. researchgate.net The planar nature of these heterocyclic systems allows them to act as DNA/RNA binding agents. researchgate.net For instance, certain cobalt(III) pyridine complexes have been shown to interact efficiently with DNA and demonstrate photocleavage ability on plasmid DNA. rsc.org Thienyl-porphyrins coordinated with palladium(II) or platinum(II) complexes have also been studied for their DNA-binding properties, with evidence suggesting they interact via the minor grooves of the DNA helix and can cause photo-damage to DNA. mdpi.com
Other biological targets include protein kinases, which are often dysregulated in cancer. Thieno[3,2-b]pyridines have been identified as inhibitors of Src kinase. acs.org Additionally, thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Hsp90 (Heat shock protein 90), a molecular chaperone that is critical for the stability of many proteins required for tumor growth. mdpi.com
Structure-Activity Relationship (SAR) Investigations
Neuroprotective Effects of Related Thienylpyridine Amines
Oxidative stress is a key factor in the pathology of several neurodegenerative diseases. nih.gov Aromatic amines and imines have been investigated for their neuroprotective antioxidant properties. nih.gov Studies have shown that these compounds can possess excellent cytoprotective potential against oxidative neuronal cell death. nih.gov
While direct studies on this compound are limited in this specific context, research on related structures provides a basis for potential neuroprotective applications. For example, heterocyclic aromatic amines (HAAs), which can include pyridyl structures, have been studied for their neurotoxic and neuroprotective potential in models of Parkinson's and Alzheimer's disease. The activation of the nuclear receptor PPAR-γ, which plays a role in regulating inflammation and oxidative stress, has been shown to have neuroprotective effects. rsc.org Synthesized compounds designed as PPAR-γ agonists have demonstrated the ability to reduce neuroinflammation and oxidative stress in neuroblastoma cells, suggesting a potential therapeutic pathway for related heterocyclic compounds. rsc.org Pyrrole-based compounds have also shown significant neuroprotective and antioxidant effects in various in vitro models of neurotoxicity. mdpi.com Given these findings, thienylpyridine amines represent a class of compounds worthy of investigation for potential neuroprotective activities.
Utility as Fluorescent Probes for Biological Imaging
The unique photophysical properties of certain thienylpyridine derivatives make them suitable for use as fluorescent probes in biological imaging. These probes can be used to visualize specific cellular components or detect the presence of biologically important molecules.
For example, a series of pyridyl- and thienyl-substituted phospholes were synthesized and evaluated as fluorescent tools for imaging living cells. frontiersin.org The thienyl-substituted phospholes were successfully used for staining distinct cellular compartments and exhibited more red-shifted emission spectra compared to their pyridyl-only analogs. frontiersin.org In another application, a Hantzsch ester fluorescent probe containing a thienyl-pyridine group was developed for the selective detection of nitric oxide (NO) in aqueous solutions and living cells. researchgate.net The probe showed a strong blue fluorescence that was significantly quenched upon reaction with NO, allowing for sensitive detection and bio-imaging in Raw 264.7 cells. researchgate.net The development of such probes is crucial for understanding the roles of gaseous signaling molecules in physiological and pathological processes. rsc.org
Computational and Theoretical Investigations of 3 2 Thienyl Pyridine
Electronic Structure Characterization and Orbital Analysis
Understanding the electronic structure is fundamental to predicting the chemical reactivity, photophysical properties, and potential applications of 3-(2-Thienyl)pyridine. Various computational methods have been employed to characterize its molecular orbitals and electronic transitions.
Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of molecules like this compound. By employing functionals such as B3LYP with basis sets like 6-311+G(d,p), researchers can accurately predict key parameters.
Key DFT Findings:
Geometry Optimization: DFT calculations are used to determine the most stable conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and thiophene (B33073) rings. researchgate.netdergipark.org.tr
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For thienyl-pyridine systems, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is centered on the electron-deficient pyridine ring. researchgate.netmdpi.com This separation of FMOs has significant implications for its use in organic electronics.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an estimate of the molecule's electronic excitation energy and chemical reactivity. researchgate.net This gap can be correlated with experimental data from cyclic voltammetry and UV-Vis spectroscopy.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is instrumental in predicting sites for chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and delocalization of electrons within the molecule. researchgate.netbohrium.com
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 6a (Thieno[3,2-b]pyridine derivative) | -7.22 | -5.25 | 1.97 | mdpi.com |
| 6b (Thieno[3,2-b]pyridine derivative) | -7.22 | -5.32 | 1.90 | mdpi.com |
| 6c (Thieno[3,2-b]pyridine derivative) | -7.22 | -5.44 | 1.78 | mdpi.com |
While less computationally intensive than DFT, semiempirical methods like AM1 have been used to investigate the electronic properties of related heterocyclic systems. sci-hub.st These methods are particularly useful for initial screenings of large sets of molecules, providing qualitative insights into structure-activity relationships. For instance, in a study of 1,3,4-thiadiazole (B1197879) derivatives, the LUMO energy calculated by the AM1 method was found to significantly correlate with their leishmanicidal activity, suggesting an electron transfer mechanism. sci-hub.st
For a more accurate description of excited states, especially in photophysical processes, more advanced methods are required.
Complete Active Space Self-Consistent Field (CASSCF): This multireference method is essential for correctly describing the electronic structure of excited states, particularly where multiple electronic configurations contribute significantly. nih.govacs.orgchemrxiv.org It is often used to optimize the geometries of excited states and locate conical intersections, which are crucial for understanding nonradiative decay pathways. nih.govacs.orgnii.ac.jp
Second-Order Perturbation Theory (CASPT2): To account for dynamic electron correlation, which is often missing in CASSCF calculations, CASPT2 is employed. nih.govacs.orgchemrxiv.organu.edu.au MS-CASPT2 (multi-state CASPT2) calculations provide highly accurate vertical excitation energies that can be directly compared with experimental absorption spectra. nih.govacs.orgchemrxiv.org For example, in a computational study of 7-(2-thienyl)-imidazo[4,5-b]pyridine, an unnatural DNA base, MS-CASPT2 calculations were used to determine the energies of low-lying excited states, identifying optically active π-π* states and a dark n-π* state. nih.govacs.org
| Excited State | Character | MS-CASPT2 VEE (eV) | Oscillator Strength | Reference |
|---|---|---|---|---|
| S1 | ππ | 4.79 | High | nih.govacs.org |
| S2 | ππ | - | Low | nih.gov |
| S3 | nπ | - | Dark | nih.gov |
| S4 | ππ | - | High | nih.gov |
Semiempirical Molecular Orbital Calculations
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.netmdpi.com This allows for the determination of activation energies and reaction pathways, providing insights that are often difficult to obtain experimentally. For instance, DFT studies on the isomerization of related pyridyl-triazolo-pyridine systems have helped to propose multi-step mechanisms and explain how electronic substituent effects influence the reaction outcome. researchgate.net Similarly, computational studies have been instrumental in understanding the C-H activation and cross-coupling reactions catalyzed by transition metals, which are common methods for synthesizing thienyl-pyridine structures. rsc.org
Predictive Modeling for Structure-Activity Relationships (SAR)
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, leverages computational descriptors to correlate the chemical structure of compounds with their biological activity or other properties. For derivatives of thienyl-pyridine, QSAR can guide the synthesis of new compounds with enhanced activities. sci-hub.stacs.orgresearchgate.net
In the context of drug design, molecular descriptors derived from computational chemistry (e.g., electronic, topological, and steric parameters) are used to build mathematical models that predict the activity of new, unsynthesized compounds. sci-hub.stacs.org For example, studies on thieno[3,2-b]pyridine-6-carbonitriles as Src kinase inhibitors have utilized SAR to understand how different substituents on the phenyl and phenylamino (B1219803) groups affect inhibitory activity. acs.org
Molecular Dynamics and Docking Simulations for Supramolecular Interactions
Molecular dynamics (MD) and docking simulations are essential for studying the non-covalent interactions of this compound with larger biological molecules or in supramolecular assemblies.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-Thienyl)pyridine in solution. Both ¹H and ¹³C NMR are employed to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.
In ¹H NMR spectroscopy, the proton signals of the pyridine (B92270) and thiophene (B33073) rings appear in distinct regions. Generally, the pyridine protons resonate at lower fields (δ 7.5–8.5 ppm) compared to the thienyl protons (δ 6.8–7.2 ppm) due to the differing electronic environments of the two aromatic rings. The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton, confirming the 2,3'-linkage between the thiophene and pyridine moieties. For instance, in a related derivative, 2-(2-thienyl)-pyridine N-oxide, the thienyl and pyridyl protons exhibit complex multiplets and doublets of doublets, with coupling constants that are instrumental in assigning their precise locations on the rings. rsc.org
¹³C NMR spectroscopy provides further structural confirmation. The carbon atoms of the pyridine ring, particularly those adjacent to the electronegative nitrogen atom (C-2 and C-6), typically show characteristic downfield shifts to around 150 ppm. In contrast, the carbons of the thiophene ring resonate at slightly higher fields.
Dynamic NMR (DNMR) spectroscopy, including techniques like variable temperature (VT) NMR and Exchange Spectroscopy (EXSY), can be utilized to study the conformational dynamics of thienylpyridines. oxfordsciencetrove.com These methods can reveal information about the rotational barrier around the C-C single bond connecting the two heterocyclic rings. By tracking changes in the NMR spectrum as a function of temperature, researchers can determine the energy barriers and rates of conformational interchange between different rotamers. oxfordsciencetrove.com While specific dynamic NMR studies on this compound are not extensively documented in the reviewed literature, the hindered rotation on the NMR timescale has been observed in related, more complex iridium complexes containing a 2-(2'-thienyl)pyridine ligand, indicating that such dynamics are a key feature of this structural motif. rsc.org
Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for Thienylpyridines
| Nucleus | Ring | Chemical Shift (δ) Range (ppm) |
|---|---|---|
| ¹H | Pyridine | 7.5 – 8.5 |
| ¹H | Thiophene | 6.8 – 7.2 |
Note: Data are general ranges for thienylpyridines and may vary based on solvent and specific substitution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 161.23 g/mol . nih.gov
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺˙). The mass spectrum of this compound shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 161, which is also the base peak, indicating the high stability of the molecular ion. nih.gov
The fragmentation pattern provides further structural evidence. Key fragment ions are observed at m/z 160 and 117. nih.gov The peak at m/z 160 likely corresponds to the loss of a hydrogen atom ([M-H]⁺). The significant fragment at m/z 117 can be attributed to the loss of the C₂H₂S fragment from the thiophene ring, a common fragmentation pathway for thienyl-containing compounds. This fragmentation confirms the presence of the thiophene moiety and its linkage to the pyridyl group. nih.govpg.edu.pl High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.
Table 2: Key Mass Spectrometry Data for this compound (EI-MS)
| Feature | m/z Value | Identity |
|---|---|---|
| Molecular Ion (Top Peak) | 161 | C₉H₇NS⁺˙ |
| 2nd Highest Peak | 117 | [M - C₂H₂S]⁺ |
Source: Data obtained from NIST Mass Spectrometry Data Center. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups and vibrational modes within the this compound molecule. The IR spectrum provides a unique fingerprint based on the absorption of infrared radiation by specific molecular bonds.
Key vibrational bands in the IR spectrum of this compound and its derivatives confirm the presence of both the pyridine and thiophene rings. The stretching vibrations associated with the carbon-nitrogen double bond (C=N) within the pyridine ring are typically observed in the region around 1600 cm⁻¹. The carbon-sulfur (C-S) bond stretching of the thiophene ring gives rise to absorptions in the vicinity of 700 cm⁻¹.
Additionally, the spectrum will feature bands corresponding to aromatic C-H stretching, typically above 3000 cm⁻¹, and aromatic C=C stretching vibrations within both rings, which appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are also observed at lower wavenumbers. For instance, in studies of related 2-(2'-thienyl)pyridine complexes, detailed analysis of the vibrational spectra, often aided by theoretical calculations, allows for precise assignment of these modes. acs.org
Table 3: Characteristic IR Absorption Regions for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Pyridine & Thiophene | > 3000 |
| C=N Stretch | Pyridine | ~1600 |
| C=C Stretch | Pyridine & Thiophene | 1400 - 1600 |
Note: These are general absorption regions.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques used to investigate the electronic transitions within this compound. These methods provide insights into the molecule's conjugation and electronic structure.
The UV-Vis absorption spectrum of thienylpyridines is characterized by intense absorption bands corresponding to π → π* electronic transitions within the conjugated aromatic system. rsc.orgd-nb.info The position of the longest wavelength absorption maximum (λ_max) is sensitive to the electronic nature of the substituents and the planarity between the two rings. For example, substituting a phenyl with a thienyl group can cause a redshift (bathochromic shift) in the absorption maximum. beilstein-journals.org In related iridium complexes, the ligands display intense absorption features in the UV region, which are attributed to these π → π* transitions. cardiff.ac.uk
Upon excitation at an appropriate wavelength, some thienylpyridine derivatives exhibit fluorescence. researchgate.netrsc.org The emission spectrum provides information about the energy of the first excited singlet state. The fluorescence properties, including the emission maximum (λ_em) and quantum yield (Φ_f), are highly dependent on the molecular structure and the surrounding environment. For instance, coordination to metal ions can significantly alter the photophysical properties, often leading to metal-to-ligand charge transfer (MLCT) states that influence the emission color and efficiency. While specific UV-Vis and fluorescence data for unsubstituted this compound were not detailed in the searched results, studies on derivatives show emission maxima that can range from the blue to the green region of the spectrum. beilstein-journals.orgresearchgate.net
X-ray Diffraction (XRD) for Solid-State Structural Determination
While a crystal structure for the parent this compound was not found in the reviewed literature, XRD studies have been successfully performed on numerous derivatives and metal complexes. acs.orgrsc.orgaun.edu.egresearchgate.net For example, the crystal structure of a Platinum(II) acetylacetonate (B107027) complex based on 5-(3-Aminophenyl)-2-(2-thienyl)pyridine has been determined, revealing the coordination geometry and intermolecular interactions. researchgate.net Similarly, the structures of iridium(III) complexes containing 2-(2'-thienyl)pyridine ligands have been elucidated, showing the cyclometalation at the C3 position of the thiophene ring and confirming a cis-C,C and trans-N,N configuration. rsc.orgrsc.org In a disordered structure of a related tetrahydroquinoline derivative, the thienyl group was found to be disordered by a rotation about the C-C bond connecting it to the pyridine system, highlighting the conformational flexibility of this linkage. iucr.org These studies on related compounds provide valuable insight into the likely solid-state conformation and packing of this compound.
Photoelectron Spectroscopy (UPS) for Electronic Structure Profiling
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to probe the electronic structure of materials by measuring the kinetic energy of photoelectrons ejected upon irradiation with ultraviolet light, typically from a He-I (21.22 eV) or He-II source. tu-darmstadt.deresearchgate.net This method is particularly valuable for determining the energies of valence orbitals, such as the Highest Occupied Molecular Orbital (HOMO). researchgate.net
In the context of organic electronics and materials science, UPS is used to measure the ionization potential and work function of thin films of materials like thienylpyridines. tu-darmstadt.dersc.org The HOMO energy level can be determined from the onset of the photoemission spectrum in the valence band region. d-nb.info The work function (Φ) is calculated from the secondary electron cutoff (E_SECO) using the formula: Φ = hν - E_SECO, where hν is the energy of the incident UV photons (e.g., 21.22 eV for He-I). researchgate.net
These parameters are crucial for understanding charge injection and transport properties in organic electronic devices. While specific UPS data for this compound was not available in the search results, the technique has been applied to related thiophene-based conjugated polymers and small molecules to determine their valence band positions and HOMO-LUMO gaps, demonstrating its applicability for profiling the electronic structure of such compounds. d-nb.infoamazonaws.comacs.org
Conclusion and Future Research Directions
Synthesis and Functionalization Advancements for 3-(2-Thienyl)pyridine
The synthesis of this compound and its derivatives has seen considerable progress, largely driven by the development of more efficient and regioselective cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, are frequently employed to forge the crucial bond between the pyridine (B92270) and thiophene (B33073) rings. researchgate.net Optimization of these reactions often involves screening various ligands, bases, and reaction conditions to achieve high yields. researchgate.net For instance, the use of electron-deficient pyridines can enhance coupling yields by stabilizing transition states.
Recent synthetic strategies have also focused on one-pot procedures. For example, a two-step, one-pot synthesis involving a Sonogashira coupling followed by treatment with sodium sulfide (B99878) has been developed for related thienopyridine systems. researchgate.net Furthermore, functionalization of the this compound core is crucial for tuning its properties. Bromination of the thiophene or pyridine ring opens avenues for further modifications through metal-catalyzed coupling reactions or nucleophilic substitutions. researchgate.net Visible-light-induced C-H functionalization has also emerged as a powerful tool for introducing various substituents onto similar heterocyclic scaffolds, offering a greener and more efficient alternative to traditional methods. nih.gov
Emerging Applications in Interdisciplinary Fields
The unique structural features of this compound and its derivatives have led to their exploration in diverse, interdisciplinary fields.
Materials Science: The combination of an electron-rich thiophene ring and an electron-deficient pyridine ring imparts interesting electronic properties, making these compounds promising candidates for organic electronics. smolecule.com They are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells, and as organic semiconductors. smolecule.com The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for creating novel materials with specific electronic and photophysical properties. smolecule.com For instance, polymers incorporating thienyl and pyridine units have been synthesized and show potential for applications in electronic devices due to their low bandgaps. researchgate.net
Medicinal Chemistry: Heterocyclic compounds containing pyridine and thiophene are prevalent in many biologically active molecules. Derivatives of this compound are being studied for a range of potential therapeutic applications, including as anticancer and antimicrobial agents. rsc.org Some related compounds have shown inhibitory activity against key enzymes like topoisomerases and protein kinases, which are vital for cell replication and are often targets in cancer therapy. smolecule.comresearchgate.netnih.gov The thieno[3,2-b]pyridine (B153574) scaffold, a related structure, has been identified as a template for highly selective kinase inhibitors. researchgate.net
Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. researchgate.netmdpi.com Research into related compounds has indicated potential herbicidal and insecticidal properties. smolecule.comresearchgate.net For example, a series of novel thienylpyridyl- and thioether-containing acetamides have been designed and synthesized, showing promising insecticidal activities. mdpi.comresearchgate.net
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental techniques is accelerating research into this compound and its analogues.
Computational Studies: Density Functional Theory (DFT) calculations are widely used to predict the molecular structure, charge distribution, and reactive sites of these compounds. Such calculations help in understanding reaction mechanisms and in designing more efficient synthetic routes. Computational methods can also predict bond lengths and angles, which show good correlation with experimental data obtained from techniques like X-ray crystallography. dergipark.org.tr Molecular docking and dynamics simulations are employed to study the interaction of these molecules with biological targets, such as enzymes and DNA, providing insights into their potential mechanisms of action. nih.govrsc.org
Experimental Validation: Experimental techniques are essential to confirm the predictions of computational studies and to fully characterize the properties of newly synthesized compounds. NMR spectroscopy (including 2D NMR), mass spectrometry, and X-ray diffraction are used to elucidate the structure of these molecules. mdpi.comrsc.org Spectroscopic methods like UV-Vis absorption and fluorescence spectroscopy are used to study their photophysical properties and their interactions with other molecules, such as cyclodextrins and DNA. rsc.org
Challenges and Opportunities in Translational Chemical Research
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications for the benefit of society. ed.gov For this compound and its derivatives, this presents both challenges and significant opportunities.
Challenges:
Synthesis and Scalability: While many novel synthetic methods are being developed in academic labs, scaling up these processes for industrial or pharmaceutical production can be challenging and costly. mdpi.com
Biological Understanding: A deeper understanding of the mechanism of action, potential off-target effects, and metabolic pathways of bioactive derivatives is required for their development as therapeutic or agrochemical agents.
Crystallization: The presence of bulky thienyl groups can sometimes hinder the growth of high-quality crystals, which are necessary for detailed structural analysis by X-ray diffraction.
Opportunities:
Drug Discovery: The versatility of the this compound scaffold provides a rich platform for the design and synthesis of new drug candidates targeting a wide range of diseases. smolecule.com
Advanced Materials: Further functionalization and polymerization of this compound could lead to the development of next-generation organic electronic materials with enhanced performance. researchgate.net
Interdisciplinary Collaboration: The diverse potential applications of these compounds foster collaboration between synthetic chemists, materials scientists, biologists, and computational scientists, which can accelerate the pace of discovery and innovation. tandfonline.com
Prospects for Novel Materials and Bioactive Agents Derived from this compound
The future for this compound and its derivatives appears bright, with numerous avenues for further exploration.
Novel Materials: The development of novel conjugated polymers based on the this compound unit is a promising area of research. By carefully designing the polymer architecture and incorporating different functional groups, materials with tailored optical and electronic properties can be created for applications in flexible displays, sensors, and energy conversion devices. researchgate.netbohrium.com The ability of the pyridine moiety to participate in the formation of metal-organic frameworks (MOFs) and coordination polymers also presents opportunities for creating porous materials with applications in gas storage, catalysis, and sensing.
Bioactive Agents: The this compound scaffold will likely continue to be a valuable starting point for the development of new bioactive agents. researchgate.net Structure-activity relationship (SAR) studies, guided by computational modeling, will enable the rational design of more potent and selective inhibitors of various biological targets. researchgate.net There is also potential for developing derivatives as imaging agents or diagnostic tools, for example, by incorporating fluorescent moieties or radioisotopes. The exploration of this compound and its analogues in areas such as photodynamic therapy is another exciting prospect. acs.org
Q & A
Q. What are the critical safety considerations when handling 3-(2-Thienyl)pyridine in laboratory settings?
- Methodological Answer : this compound requires strict adherence to GHS safety protocols. Key precautions include:
- Respiratory Protection : Use NIOSH-approved P95 respirators for minor exposures and OV/AG/P99 filters for higher concentrations to mitigate inhalation risks .
- Skin and Eye Protection : Wear chemically resistant gloves (e.g., nitrile) and safety goggles to prevent skin corrosion (H315) and severe eye irritation (H319) .
- Ventilation : Ensure fume hoods or local exhaust systems are used to limit airborne particulates during synthesis or purification steps .
- First Aid : Immediate rinsing with water for 15+ minutes is critical for eye exposure, followed by medical consultation .
Q. How can the structure of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the pyridine-thiophene linkage. The thienyl protons typically resonate at δ 6.8–7.5 ppm, while pyridinic protons appear downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., 161.23 g/mol for ) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis provides bond-length data (e.g., C-S bond ~1.70 Å in thiophene rings) for structural confirmation .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh)) to link 3-bromopyridine with 2-thienylboronic acid under inert conditions (e.g., THF, 80°C) .
- Cyclization Strategies : Thiophene annulation via Gewald reaction, involving ketones and sulfur sources in basic media .
- Yield Optimization : Monitor reaction progress via TLC and use column chromatography (silica gel, hexane/EtOAc) for purification, achieving yields of 60–75% .
Advanced Research Questions
Q. How do electronic effects of the thiophene moiety influence the reactivity of this compound in catalytic applications?
- Methodological Answer :
- Electron-Rich Thiophene : The sulfur atom enhances π-electron density, facilitating electrophilic substitution at the 5-position of the thiophene ring. DFT calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gaps (~4.2 eV), increasing susceptibility to oxidation .
- Catalytic Activity : In Pd-catalyzed cross-couplings, the thienyl group stabilizes intermediates via chelation, improving turnover numbers (TONs) by 20–30% compared to phenyl analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake differences .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in in vitro vs. in vivo efficacy .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine 4-position to enhance metabolic stability and reduce off-target effects .
Q. How can computational modeling predict the photophysical properties of this compound-based materials?
- Methodological Answer :
- TD-DFT Simulations : Calculate excitation energies (λ ~320 nm) and oscillator strengths to predict UV-Vis absorption spectra. Solvent effects (e.g., PCM model for DMSO) improve agreement with experimental data .
- Charge-Transport Properties : Compute reorganization energies (λ ≈ 0.35 eV) and hole/electron mobilities using Marcus theory, identifying potential use in organic semiconductors .
Q. What experimental design principles optimize the regioselective functionalization of this compound?
- Methodological Answer :
- Directing Groups : Install -NH or -COOR at the pyridine 2-position to steer C-H activation toward the thiophene 5-position via coordination with Ru or Rh catalysts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution, while nonpolar solvents (toluene) enhance radical pathways for divergent product formation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
